N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide
Description
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-14-11-15(2)27-23(26-14)29-22(28-21(30)20-5-4-10-32-20)24-9-8-16-13-25-19-7-6-17(31-3)12-18(16)19/h4-7,10-13,25H,8-9H2,1-3H3,(H2,24,26,27,28,29,30) |
InChI Key |
PZKDQQHDGFGYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and requires purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide
- Molecular Formula : C₂₃H₂₅N₇O₃
- Average Mass : 447.50 g/mol
- ChemSpider ID : 929871-10-3
Structural Features: The compound features a furan-2-carboxamide core conjugated to a 4,6-dimethylpyrimidin-2-ylamino group and a 5-methoxyindole-ethylamino substituent. The pyrimidine ring provides a planar aromatic system, while the indole moiety introduces a hydrophobic, heterocyclic component.
Hypothesized Applications :
Based on structural analogs (e.g., ), this compound may act as a kinase inhibitor or modulator of signaling pathways due to its ability to engage in hydrogen bonding (pyrimidine and carboxamide groups) and hydrophobic interactions (indole and methyl groups) .
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a furan-2-carboxamide core, distinguishing it from analogs with furochromenyl (), dipyridopyrimidine (), or benzothiazole () cores. These differences influence electronic properties and binding pocket compatibility.
Substituent Effects: The 5-methoxyindole-ethylamino group in the target compound is unique among the analogs. In contrast, ’s compounds feature thiouracil and methoxyfurochromenylidene groups, which were directly linked to analgesic and anti-inflammatory activities in murine models .
Biological Activity: Compounds in (e.g., 3–7) demonstrated 50–70% inhibition of carrageenan-induced edema in rats, attributed to their pyrimidinone-thiouracil framework . The target compound’s pyrimidine-carboxamide scaffold may exhibit similar efficacy but via distinct mechanisms. ’s dipyridopyrimidine carboxamide shares a methoxyphenyl-ethyl group with the target compound, suggesting possible overlap in pharmacokinetic properties (e.g., logP, solubility) .
Crystallographic and Computational Insights
- Structural Determination : Tools like SHELX (–6) and ORTEP () have been critical in resolving crystal structures of analogs (e.g., ’s acetamide derivative). These methods highlight the importance of hydrogen-bonding networks and π-stacking in stabilizing molecular conformations .
Research Findings and Implications
- Inferred Bioactivity : The combination of pyrimidine (kinase binding), indole (neurological modulation), and furan (rigidity) suggests the target compound could inhibit enzymes like cyclin-dependent kinases (CDKs) or serotonin receptors.
- Synthetic Challenges : Analogous compounds (e.g., ) required multi-step syntheses involving condensation and nucleophilic substitution. The target compound’s complexity may necessitate similar strategies .
- Contradictions : While ’s furochromenyl derivatives showed anti-inflammatory effects, the target compound’s indole group may redirect activity toward neurological targets, underscoring the impact of core heterocycles .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structural framework that includes pyrimidine, indole, and furan moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892718-89-7 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]. For instance, Schiff base derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism of action typically involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects.
Anticancer Activity
Compounds containing pyrimidine and indole structures have been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation . The presence of specific functional groups in the molecular structure appears to enhance cytotoxicity against cancer cells.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways.
- Receptor Interaction : It could interact with various receptors, altering signal transduction pathways that control cell growth and apoptosis.
- DNA Binding : Potential binding to DNA or RNA could interfere with nucleic acid synthesis, affecting cell replication and function.
Study 1: Antibacterial Activity
A study on similar Schiff base compounds demonstrated significant antibacterial activity against MRSA strains, with MBIC values indicating effective biofilm inhibition . The study concluded that structural modifications could enhance activity against resistant strains.
Study 2: Anticancer Efficacy
Research focusing on pyrimidine-based compounds revealed promising results in inhibiting tumor growth in xenograft models. Compounds were found to induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
